N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-ethoxybenzenesulfonamide” is a complex organic compound. It contains a cyclopropanecarbonyl group, a tetrahydroisoquinoline group, and a benzenesulfonamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropanecarbonyl group would introduce strain into the molecule, potentially making it more reactive. The tetrahydroisoquinoline group is a type of heterocyclic compound, which are often bioactive . The benzenesulfonamide group is a common motif in pharmaceutical compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group and the sulfonamide group could potentially make the compound more polar, affecting its solubility in different solvents .
科学的研究の応用
Chemical Synthesis and Catalysis
Research has demonstrated the use of related compounds in the rhodium-catalyzed cyanation of chelation-assisted C-H bonds, showcasing their role in the synthesis of benzonitrile derivatives and the formal synthesis of alkaloids like menisporphine (Manthena Chaitanya et al., 2013). Another study outlined the application of cyclocarbonylative Sonogashira reactions for synthesizing N-containing heterocycles, indicating the versatility of sulfonamide derivatives in organic synthesis (L. Aronica et al., 2016).
Biological Activity and Drug Design
Exploratory structural properties of potent human carbonic anhydrase inhibitors bearing similar moieties have been studied, revealing their potential in designing new isoform-selective inhibitors for therapeutic applications (M. R. Buemi et al., 2019). Furthermore, the synthesis and characterization of quinazoline derivatives have shown promise as diuretic and antihypertensive agents, highlighting the medicinal chemistry applications of sulfonamide derivatives (M. Rahman et al., 2014).
Material Science and Phase Equilibria
Isoquinolinium ionic liquids, related to the chemical structure of interest, have been studied for their phase equilibria in binary and ternary mixtures, offering insights into their potential uses in material science and as solvents in chemical processes (U. Domańska et al., 2012).
Enzyme Inhibition and Signal Transduction
Isoquinolinesulfonamides have been identified as novel inhibitors of cyclic nucleotide-dependent protein kinases, such as protein kinase C, which are crucial for understanding cellular signaling pathways and developing therapeutic agents (H. Hidaka et al., 1984).
Antimicrobial Studies
Studies on novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide derivatives have demonstrated their antimicrobial activity, showcasing the potential of sulfonamide derivatives in developing new antimicrobial agents (S. Vanparia et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-2-27-19-7-9-20(10-8-19)28(25,26)22-18-6-5-15-11-12-23(14-17(15)13-18)21(24)16-3-4-16/h5-10,13,16,22H,2-4,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCYPLFCRALIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。